molecular formula C12H11N3O2S B6046106 5-(1-anilinoethylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-(1-anilinoethylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B6046106
M. Wt: 261.30 g/mol
InChI Key: VWNVMTRLUSKFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-anilinoethylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as thio-barbituric acid derivative and has a molecular formula of C12H10N2O2S.

Mechanism of Action

The mechanism of action of 5-(1-anilinoethylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has also been shown to inhibit the activity of various protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(1-anilinoethylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione are still being studied. However, studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. Additionally, this compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(1-anilinoethylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its potential as an anticancer agent. Additionally, this compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-(1-anilinoethylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of research involves the development of more potent and selective analogs of this compound for use as anticancer agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of neurodegenerative disorders. Finally, studies are needed to determine the optimal dosing and delivery methods for this compound in various applications.

Synthesis Methods

The synthesis of 5-(1-anilinoethylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the condensation of aniline with 2-thiobarbituric acid. The reaction takes place in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified by recrystallization.

Scientific Research Applications

5-(1-anilinoethylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential use in various scientific research applications. One of the most significant areas of research involves its potential use as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. Additionally, this compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

6-hydroxy-5-(C-methyl-N-phenylcarbonimidoyl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-7(13-8-5-3-2-4-6-8)9-10(16)14-12(18)15-11(9)17/h2-6H,1H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNVMTRLUSKFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1)C2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Anilinoethylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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